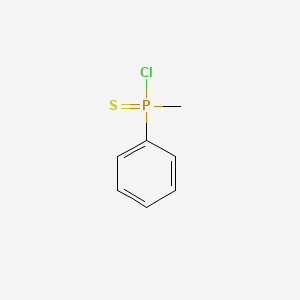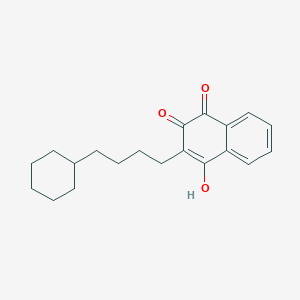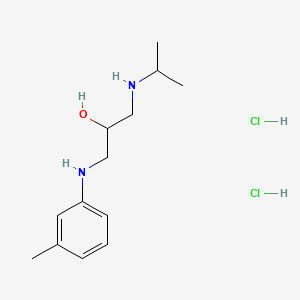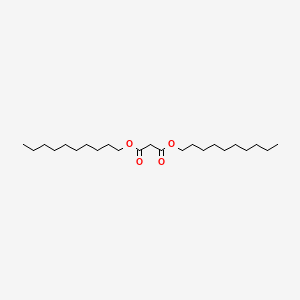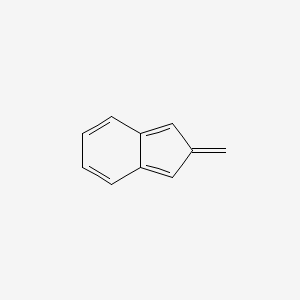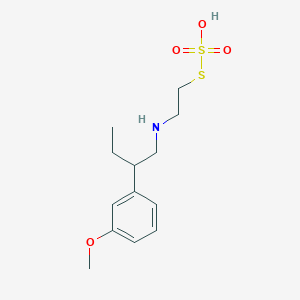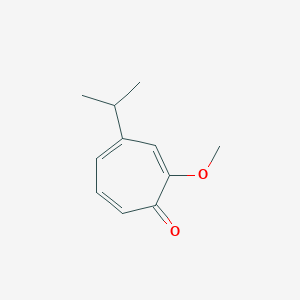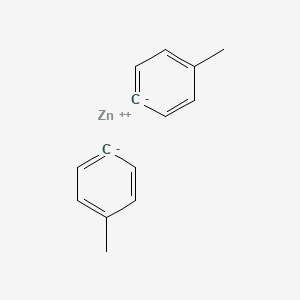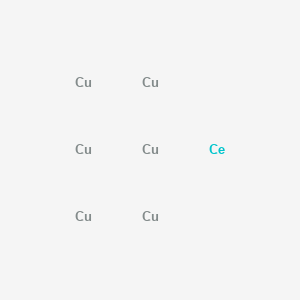
Cerium;copper
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cerium and copper are both significant elements in the periodic table, with cerium being a rare-earth metal and copper being a transition metal. When combined, cerium and copper form a compound that exhibits unique properties and applications. Cerium is known for its high reactivity and strong oxidizing properties, while copper is renowned for its excellent electrical and thermal conductivity. The combination of these two elements results in a compound that is highly valuable in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of cerium and copper compounds can be achieved through various synthetic routes. One common method involves the hydrothermal synthesis of bimetallic cerium/copper organic frameworks. This process typically occurs at room temperature and involves the use of cerium and copper salts in an aqueous solution. The resulting bimetallic framework can then be subjected to in-situ pyrolysis under a nitrogen atmosphere to obtain the desired cerium/copper compound .
Industrial Production Methods: In industrial settings, the production of cerium and copper compounds often involves the use of high-temperature reduction processes. For example, cerium oxide and copper oxide can be reduced together in a hydrogen atmosphere to form the cerium/copper compound. This method is advantageous due to its scalability and efficiency in producing large quantities of the compound .
化学反应分析
Types of Reactions: Cerium and copper compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The oxidation state of cerium can vary between +3 and +4, while copper can exist in +1 and +2 oxidation states. These variable oxidation states allow for a wide range of redox reactions.
Common Reagents and Conditions: Common reagents used in the reactions of cerium and copper compounds include hydrogen, oxygen, and ammonia. For instance, in the selective catalytic reduction of nitrogen oxides, cerium/copper compounds act as catalysts in the presence of ammonia, leading to the formation of nitrogen and water .
Major Products: The major products formed from the reactions of cerium and copper compounds depend on the specific reaction conditions. For example, the reduction of cerium oxide and copper oxide in a hydrogen atmosphere results in the formation of cerium/copper alloy and water .
科学研究应用
Cerium and copper compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions, including the selective catalytic reduction of nitrogen oxides. In biology and medicine, cerium oxide nanoparticles are studied for their antioxidant properties and potential use in treating oxidative stress-related diseases . In industry, cerium and copper compounds are used in the production of advanced materials, such as high-performance alloys and coatings .
作用机制
The mechanism of action of cerium and copper compounds is primarily based on their redox properties. Cerium can switch between +3 and +4 oxidation states, while copper can switch between +1 and +2 oxidation states. This ability to undergo redox cycling allows these compounds to act as effective catalysts in various chemical reactions. The molecular targets and pathways involved in these reactions include the activation of oxygen and nitrogen species, which are crucial for catalytic processes .
相似化合物的比较
Cerium and copper compounds can be compared with other similar compounds, such as cerium/aluminum and copper/zinc compounds. While cerium/aluminum compounds are known for their high thermal stability and use in high-temperature applications, copper/zinc compounds are widely used in galvanization and corrosion protection. The unique combination of cerium and copper provides a balance of redox activity and conductivity, making it particularly useful in catalytic and electronic applications .
List of Similar Compounds:- Cerium/aluminum compounds
- Copper/zinc compounds
- Cerium/iron compounds
- Copper/nickel compounds
属性
CAS 编号 |
12157-57-2 |
|---|---|
分子式 |
CeCu6 |
分子量 |
521.4 g/mol |
IUPAC 名称 |
cerium;copper |
InChI |
InChI=1S/Ce.6Cu |
InChI 键 |
IZLUNDVIKOMLOR-UHFFFAOYSA-N |
规范 SMILES |
[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Ce] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


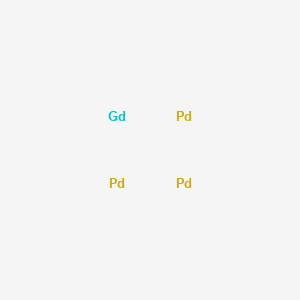
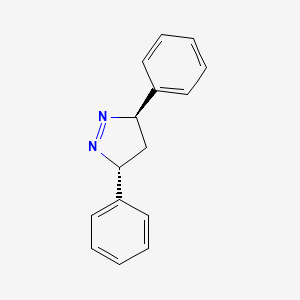
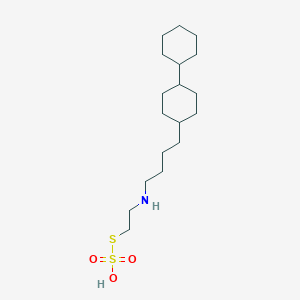

![([1,1'-Biphenyl]-2,2'-diyl)bis[(4-hydroxyphenyl)methanone]](/img/structure/B14720411.png)
